2-(1-Amino-2-methylpropyl)pyrimidin-4-amine
CAS No.:
Cat. No.: VC17841025
Molecular Formula: C8H14N4
Molecular Weight: 166.22 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C8H14N4 |
---|---|
Molecular Weight | 166.22 g/mol |
IUPAC Name | 2-(1-amino-2-methylpropyl)pyrimidin-4-amine |
Standard InChI | InChI=1S/C8H14N4/c1-5(2)7(10)8-11-4-3-6(9)12-8/h3-5,7H,10H2,1-2H3,(H2,9,11,12) |
Standard InChI Key | VJBHGXBULFNKPR-UHFFFAOYSA-N |
Canonical SMILES | CC(C)C(C1=NC=CC(=N1)N)N |
Introduction
Chemical Structure and Properties
Molecular Characteristics
The compound’s IUPAC name is 2-(1-amino-2-methylpropyl)pyrimidin-4-amine, with the following key properties :
Property | Value |
---|---|
Molecular Formula | C₈H₁₄N₄ |
Molecular Weight | 166.22 g/mol |
Canonical SMILES | CC(C)C(C₁=NC=CC(=N₁)N)N |
InChI Key | VJBHGXBULFNKPR-UHFFFAOYSA-N |
The pyrimidine ring’s aromaticity and substituents influence its reactivity. The amino groups at positions 2 and 4 enable hydrogen bonding, critical for interactions with biological targets .
Physicochemical Profile
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Solubility: Likely polar due to amine groups; solubility in water and organic solvents requires experimental validation.
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pKa: Estimated amino group pKa ~9–10, based on analogous pyrimidines .
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Stability: Susceptible to oxidation at the amino groups; storage under inert conditions recommended.
Synthesis and Optimization
Challenges in Synthesis
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Selectivity: Avoiding over-alkylation or side reactions at multiple reactive sites on the pyrimidine ring .
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Catalyst Efficiency: Lewis acids (e.g., Al₂O₃) improve yields but require high temperatures .
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Purification: Separation from byproducts like unreacted amines or oligomers .
Biological Activity and Mechanisms
Enzyme Inhibition
Pyrimidine derivatives are known to inhibit kinases and modulate signaling pathways . For instance:
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PKB/Akt Inhibition: Pyrrolo[2,3-d]pyrimidines exhibit nanomolar IC₅₀ values by competing with ATP binding .
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LRRK2 Selectivity: Substituted pyrimidines show >150-fold selectivity over related kinases, attributed to interactions with hydrophobic pockets .
The 1-amino-2-methylpropyl group in 2-(1-amino-2-methylpropyl)pyrimidin-4-amine may enhance target binding through steric and electronic effects .
Research Gaps and Future Directions
Unresolved Questions
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Metabolic Stability: Limited data on hepatic clearance or cytochrome P450 interactions .
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Toxicity Profile: Acute and chronic toxicity studies are absent .
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Synthetic Scalability: Current methods are lab-scale; industrial-scale production needs optimization .
Recommended Studies
Study Type | Objective | Methodology |
---|---|---|
Kinase Screening | Identify primary biological targets | High-throughput assays |
ADME Profiling | Assess bioavailability and metabolism | In vitro microsomal assays |
X-ray Crystallography | Determine binding modes | Co-crystallization with targets |
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